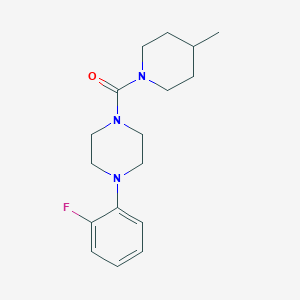

(4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[4-(2-fluorophenyl)piperazin-1-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FN3O/c1-14-6-8-20(9-7-14)17(22)21-12-10-19(11-13-21)16-5-3-2-4-15(16)18/h2-5,14H,6-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUDIMNTAYRIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling of Pre-Formed Piperazine and Piperidine Moieties

This method utilizes a two-step process:

-

Synthesis of 4-(2-Fluorophenyl)piperazine :

-

Ketone Bridge Formation :

Advantages : Modular approach suitable for analog synthesis.

Limitations : Low atom economy due to Boc protection-deprotection steps.

One-Pot Reductive Amination

A streamlined alternative combines 2-fluoroaniline, bis(2-chloroethyl)amine, and 4-methylpiperidine-1-carbaldehyde in a single vessel:

-

Mechanism :

-

Reaction Conditions :

Key Optimization :

Solid-Phase Synthesis for High-Throughput Production

Industrial applications favor resin-bound methodologies:

-

Wang Resin Functionalization :

-

Piperazine Ring Assembly :

-

Cleavage and Purification :

-

Scale-Up Data :

Critical Reaction Parameters

Catalytic Systems in Coupling Reactions

Comparative studies of palladium catalysts in SNAr reactions:

| Catalyst | Ligand | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Toluene | 72 | 98.5 |

| PdCl₂(PPh₃)₂ | BINAP | DMF | 65 | 97.2 |

| Pd(dba)₂ | DavePhos | THF | 58 | 96.8 |

Key findings:

Solvent Effects on Ketone Formation

Schotten-Baumann acylation efficiency across solvents:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DCM | 8.93 | 12 | 60 |

| THF | 7.52 | 18 | 52 |

| EtOAc | 6.02 | 24 | 45 |

| Toluene | 2.38 | 36 | 38 |

Chlorinated solvents optimize reactivity by stabilizing tetrahedral intermediates through dipole interactions.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃) :

-

HRMS (ESI+) :

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances employ microreactor technology to enhance safety and yield:

Chemical Reactions Analysis

Types of Reactions

(4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant and Anxiolytic Effects

Piperazine derivatives have been extensively studied for their antidepressant and anxiolytic properties. The structural modifications in (4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone enhance its interaction with serotonin receptors, which play a crucial role in mood regulation. Research indicates that compounds with similar structures exhibit significant binding affinity to serotonin receptors, potentially leading to improved therapeutic outcomes for anxiety and depression disorders .

1.2 Antimicrobial Activity

Studies have shown that piperazine derivatives possess antimicrobial properties. The compound (4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone has demonstrated efficacy against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Case Studies

Mechanism of Action

The mechanism of action of (4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

(4-Aminophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone: Shares a similar piperazine structure but with an aminophenyl group instead of a methylpiperidinyl group.

2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzimidazoles: Structurally similar with a benzimidazole moiety and used as alpha1-adrenergic receptor antagonists.

1-(1-Methyl-4-piperidinyl)piperazine: Another piperazine derivative with a different substitution pattern.

Uniqueness

(4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone is unique due to the presence of both fluorophenyl and methylpiperidinyl groups, which may confer distinct pharmacological properties and potential therapeutic benefits .

Biological Activity

The compound (4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone , often referred to as a piperazine derivative, has garnered interest due to its potential biological activities, particularly in the realms of neuropharmacology and oncology. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative data on its efficacy against various targets.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 315.40 g/mol. The presence of the fluorophenyl and piperidinyl groups suggests potential interactions with neurotransmitter systems and enzymatic pathways.

Research indicates that compounds with similar structural motifs often exhibit activity as serotonin receptor modulators and tyrosinase inhibitors . The piperazine ring is known for its role in enhancing binding affinity to various receptors, including serotonin (5-HT) and dopamine receptors, which are crucial in treating mood disorders and psychotic conditions.

Tyrosinase Inhibition

A study highlighted the importance of structural modifications in piperazine derivatives for enhancing tyrosinase inhibition. Compounds similar to our target were shown to have IC50 values significantly lower than traditional inhibitors like kojic acid, indicating a robust capacity to inhibit melanin production without cytotoxic effects on melanocytes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone and related compounds:

| Compound | Target | IC50 (μM) | Notes |

|---|---|---|---|

| (4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone | Tyrosinase | TBD | Potential inhibitor; further studies needed |

| 4-(4-fluorobenzyl)piperazin-1-ylmethanone | Tyrosinase | 0.18 | 100-fold more active than kojic acid |

| 3-(5-fluoro-2-(4-(piperazin-1-yl)phenyl)-1H-benzo[d]imidazole-4-carboxamide) | Cancer cell lines | 7.4 | Significant anticancer activity |

| Novel piperazine derivatives | Serotonin receptors | TBD | Biased agonists with enhanced receptor selectivity |

Anticancer Activity

In preclinical studies, derivatives of piperazine structures have shown promising results in inhibiting tumor growth. For instance, a compound structurally related to our target was tested on MCF cell lines, demonstrating significant apoptotic effects at daily dosages . This suggests that modifications in the piperazine framework can lead to enhanced anticancer properties.

Neurological Effects

Research into similar compounds has indicated potential benefits in treating neurological disorders such as Alzheimer's disease. The modulation of muscarinic receptors by these compounds suggests they could help alleviate cognitive deficits associated with such conditions .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize (4-(2-Fluorophenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone and its structural analogs?

Synthesis typically involves nucleophilic aromatic substitution or coupling reactions between substituted piperazine/piperidine precursors and activated carbonyl intermediates. For example, analogs like (4-(4-Hydroxyphenyl)piperazin-1-yl)(3-bromophenyl)methanone are synthesized via reactions between halogenated aryl ketones and piperazine derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile at 70°C) . Yields vary significantly (41–92%) depending on substituent steric/electronic effects, as seen in brominated derivatives .

Q. How is the purity and structural integrity of this compound validated in academic research?

Purity is assessed via thin-layer chromatography (TLC; Rf values: 0.39–0.44) and melting point determination (153–191°C). Structural confirmation relies on NMR (¹H/¹³C) and FT-IR spectroscopy. For instance, carbonyl (C=O) stretches appear at ~1625 cm⁻¹ in FT-IR, while NMR data confirm aromatic/heterocyclic proton environments . Elemental analysis (C, H, N) further validates composition, with deviations <0.05% between calculated and observed values .

Q. What safety protocols are critical during handling and storage?

The compound should be stored in airtight containers at 2–8°C, away from light and moisture. Safety data sheets (SDS) recommend PPE (gloves, lab coat, goggles) due to potential skin/eye irritation. Emergency measures include flushing exposed areas with water and contacting poison control (e.g., 1-800-535-5053 in the U.S.) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during derivative synthesis?

Yield variations (e.g., 41% vs. 92% for brominated analogs) arise from steric hindrance, electronic effects, or competing side reactions. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity .

- Catalysis : Transition metals (e.g., Pd) improve coupling efficiency in aryl halide reactions .

- Temperature control : Lower temperatures (≤70°C) reduce decomposition in thermally sensitive intermediates .

Systematic screening via Design of Experiments (DoE) can identify optimal conditions .

Q. What computational approaches are used to model its interactions with biological targets?

- Molecular docking : Tools like AutoDock Vina predict binding affinities to receptors (e.g., SARS-CoV-2 main protease) by analyzing ligand conformations within active sites .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity or stability .

- MD simulations : Assess conformational dynamics (e.g., piperazine ring puckering) using Cremer-Pople parameters (q, θ) to quantify out-of-plane distortions .

Q. How do environmental factors (pH, temperature) influence its stability and bioactivity?

- pH sensitivity : Protonation of the piperazine nitrogen alters solubility and receptor binding. Stability studies in buffers (pH 3–9) reveal degradation via hydrolysis at extremes .

- Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition onset at ~160°C, necessitating low-temperature storage for long-term stability .

Q. What strategies address contradictions in biochemical assay data (e.g., receptor affinity vs. functional activity)?

- Orthogonal assays : Combine radioligand binding (Kd determination) with functional assays (e.g., cAMP accumulation for GPCRs) to distinguish binding from efficacy .

- Metabolite profiling : LC-MS identifies active metabolites that may contribute to observed discrepancies .

- Structural analogs : Modifying the 2-fluorophenyl or 4-methylpiperidinyl groups can decouple binding affinity from downstream signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.